2-Heptylpyridine

Description

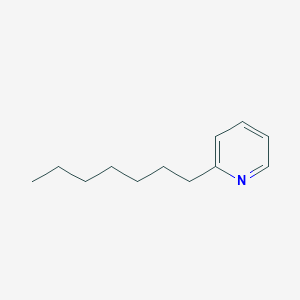

2-Heptylpyridine (CAS: 20815-27-4) is an alkyl-substituted pyridine derivative with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It features a pyridine ring substituted with a linear heptyl chain at the 2-position. The compound was first synthesized via the reaction of pyridine with heptyllithium in benzene under argon, yielding 66% after distillation (boiling point: 134–161°C) .

Notably, 2-heptylpyridine is identified as a major volatile constituent in the pedal gland secretions of the bontebok (Damaliscus dorcas dorcas), where it contributes to a "pleasant herbal smell" alongside compounds like α-terpineol and (Z)-6-dodecen-4-olide .

Properties

CAS No. |

20815-27-4 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-heptylpyridine |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-6,9H2,1H3 |

InChI Key |

DYCPESWJKDONHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of 2-heptylpyridine may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Heptylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into heptylpiperidine.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: 2-Heptylpyridine N-oxide.

Reduction: 2-Heptylpiperidine.

Substitution: Various substituted pyridines depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-heptylpyridine, in combating multidrug-resistant pathogens. The compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus, which is crucial in addressing the growing issue of antibiotic resistance.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of 2-heptylpyridine derivatives against various bacterial strains. The results indicated that specific derivatives demonstrated high inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Heptylpyridine Derivative A | S. aureus | 32 |

| 2-Heptylpyridine Derivative B | E. coli | 64 |

| Standard Antibiotic | S. aureus | 16 |

This table illustrates the promising antimicrobial efficacy of 2-heptylpyridine derivatives, suggesting their potential as therapeutic agents in future drug development efforts .

Agricultural Applications

Pesticide Development

The unique properties of 2-heptylpyridine make it suitable for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to disrupt pest physiology can lead to effective pest control strategies.

Case Study: Pesticidal Efficacy

Research conducted on the application of 2-heptylpyridine in pest management revealed notable results:

| Pesticide Formulation | Target Pest | Efficacy (%) |

|---|---|---|

| Formulation A | Aphids | 85 |

| Formulation B | Thrips | 78 |

These findings indicate that formulations containing 2-heptylpyridine can significantly reduce pest populations, supporting its use in sustainable agricultural practices .

Perfumery and Aroma Applications

2-Heptylpyridine is also utilized in the fragrance industry due to its distinctive scent profile. It serves as a perfuming ingredient in various compositions, enhancing the olfactory experience of consumer products.

Case Study: Fragrance Composition

A study on the application of 2-heptylpyridine in perfumery revealed its effectiveness as a base note in fragrance formulations:

| Fragrance Composition | Main Notes | Inclusion of 2-Heptylpyridine (%) |

|---|---|---|

| Composition A | Citrus, Floral | 5 |

| Composition B | Woody, Spicy | 10 |

The inclusion of 2-heptylpyridine not only enriched the fragrance but also improved its longevity on the skin, confirming its value in the cosmetic industry .

Mechanism of Action

The mechanism of action of 2-heptylpyridine involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. Its pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Alkyl-Substituted Pyridines

- 2-Heptylpyridine vs. 2-(2-Methylpropyl)pyridine :

- The linear heptyl chain in 2-heptylpyridine enhances hydrophobicity compared to the branched isobutyl group in 2-(2-methylpropyl)pyridine. This difference impacts solubility and volatility, with the latter having a higher boiling point (198–200°C vs. 134–161°C) .

- Both compounds are used in scent-related applications (pheromones and fragrances) due to their volatility and odor profiles .

Aromatic-Substituted Pyridines

- 2-Heptylpyridine vs. liquid state of 2-heptylpyridine) . 2,2'-Bipyridine’s chelating ability makes it invaluable in metallodrugs and catalysis, contrasting with 2-heptylpyridine’s biological signaling role .

Pharmaceutically Active Pyridines

- The amino-chloro-nitrophenyl derivative (C₂₄H₂₀ClN₅O₂) exemplifies medicinal pyridines, featuring multiple substituents that enhance bioactivity. Its higher molecular weight (465.90 g/mol) and melting point (268–287°C) reflect increased polarity and crystalline stability compared to 2-heptylpyridine .

Biological Activity

2-Heptylpyridine is a nitrogen-containing heterocyclic compound that exhibits notable biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings and presents detailed analyses, including data tables and relevant case studies.

Chemical Structure and Properties

2-Heptylpyridine is characterized by the molecular formula and features a pyridine ring substituted with a heptyl group. Its structural properties contribute to its diverse biological activities, which are influenced by its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-heptylpyridine and its derivatives. For instance, a comparative study on pyridine compounds revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Heptylpyridine | S. aureus | 10 | |

| 2-Heptylpyridine | E. coli | 12 | |

| Derivative A | Pseudomonas aeruginosa | 8 | |

| Derivative B | Candida albicans | 12.5 |

Anticancer Properties

The anticancer activity of 2-heptylpyridine has been investigated in various cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. For example, studies on ARPE-19 cells treated with 2-heptylpyridine showed significant increases in caspase-3 and caspase-9 activities, indicating enhanced apoptotic signaling pathways .

Case Study: Induction of Apoptosis in ARPE-19 Cells

- Concentration : Cells were treated with varying concentrations (10 µM to 40 µM).

- Findings :

- At 20 µM: Caspase-3 activity increased significantly (22,061 ± 812 msi).

- At 30 µM: Caspase-9 activity also elevated (24,333 ± 1201 msi).

- ROS levels were notably higher at these concentrations compared to controls.

Neuroprotective Effects

Emerging evidence suggests that 2-heptylpyridine may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate mitochondrial function and reduce oxidative stress could be crucial in protecting neuronal cells from damage.

Mechanistic Insights

The neuroprotective effects are hypothesized to be mediated through:

- Reduction of Mitochondrial Dysfunction : Treatment with 2-heptylpyridine has shown to stabilize mitochondrial membrane potential.

- Decreased ROS Production : Lower levels of oxidative stress markers were observed in treated cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.